molecular formula C15H14N2O5 B5198744 4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5198744
M. Wt: 302.28 g/mol
InChI Key: IKDNVSPPMADBKB-UHFFFAOYSA-N
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Description

4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as ANPP, is an important intermediate compound in the synthesis of fentanyl, a potent synthetic opioid. ANPP has gained attention in the scientific community due to its potential applications in the development of new analgesics and other therapeutic agents.

Scientific Research Applications

4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in the development of new analgesics and other therapeutic agents. It has been shown to have potent analgesic effects in animal models, and its structure has been used as a template for the development of new opioid receptor ligands. 4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one acts as a prodrug, which is converted to fentanyl in the body. Fentanyl is a potent synthetic opioid that acts on the mu-opioid receptor to produce analgesia. 4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is converted to fentanyl through a series of enzymatic reactions, including N-dealkylation and hydrolysis.
Biochemical and Physiological Effects
4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have potent analgesic effects in animal models, with a potency similar to that of fentanyl. It has also been shown to have antitumor activity in vitro, inhibiting the growth of cancer cells. 4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a high affinity for the mu-opioid receptor, which is responsible for its analgesic effects.

Advantages and Limitations for Lab Experiments

4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a useful tool for studying the opioid receptor system and developing new analgesics. However, its use is limited by its potential toxicity and the fact that it is a precursor to fentanyl, a potent synthetic opioid with a high potential for abuse. 4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is also difficult to handle due to its sensitivity to light and air.

Future Directions

There are several future directions for research on 4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of new analgesics based on the structure of 4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one. Another area of interest is the investigation of 4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one's potential use in the treatment of cancer. Additionally, research on the pharmacokinetics and pharmacodynamics of 4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one could provide valuable insights into the mechanism of action of fentanyl and other opioids. Finally, there is a need for further research on the potential toxicity of 4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one and its metabolites.

Synthesis Methods

4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multistep process starting with the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrophenyl-3-buten-2-one. This compound is then reacted with allyl bromide to form 4-nitrophenyl-1-allyl-3-buten-2-one. The final step involves the reduction of 4-nitrophenyl-1-allyl-3-buten-2-one with sodium borohydride to produce 4-acetyl-1-allyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one.

properties

IUPAC Name

3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-prop-2-enyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-3-8-16-13(12(9(2)18)14(19)15(16)20)10-4-6-11(7-5-10)17(21)22/h3-7,13,19H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDNVSPPMADBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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